molecular formula C16H20FN3O2 B2715409 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one CAS No. 1797697-57-4

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one

Cat. No.: B2715409
CAS No.: 1797697-57-4
M. Wt: 305.353
InChI Key: CWVPDSYANSTABQ-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one is a bicyclic compound featuring a 7-membered azepane ring fused via a carbonyl group to a 5-membered imidazolidin-2-one ring. The 4-fluorophenyl substituent at the azepane’s 3-position introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-6-4-12(5-7-14)13-3-1-2-9-19(11-13)16(22)20-10-8-18-15(20)21/h4-7,13H,1-3,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPDSYANSTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Formation of the Imidazolidinone Moiety: This step involves the reaction of the azepane derivative with urea or its derivatives under controlled conditions to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepane and imidazolidinone rings may form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with Imidazolidin-2-one Core

Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one)
  • Core Structure : Shares the imidazolidin-2-one moiety but replaces the azepane with a piperidine ring.
  • Substituents : Features a trifluoromethyl-benzyl group instead of 4-fluorophenyl.
  • Activity : Exhibits potent anti-Alzheimer’s activity (acetylcholinesterase inhibition) due to enhanced electron-withdrawing effects from the trifluoromethyl group .
  • Pharmacokinetics : Higher logP (lipophilicity) compared to the target compound, likely due to the trifluoromethyl group .
NIMH Compound F-909 (1-(2-(4-(1-(4-Fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-1H-indol-5-yl)-1-piperidinyl)ethyl)imidazolidin-2-one)
  • Core Structure : Imidazolidin-2-one linked to a piperidine-indole-triazole system.
  • Substituents : 4-Fluorophenyl is retained but integrated into a more complex heterocyclic framework.

Azepane-Containing Analogues

4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (CAS 152121-30-7)
  • Core Structure : Imidazole instead of imidazolidin-2-one, with an azepane-like fluorophenyl substitution.
  • Comparison : The target compound’s imidazolidin-2-one core may confer greater conformational rigidity compared to imidazole derivatives .

Chalcone and Pyrazole Derivatives with 4-Fluorophenyl Groups

Cardamonin (Cluster 5 Chalcone)
  • Structure: Non-piperazine-substituted chalcone with hydroxyl groups at ortho/para positions.
  • Activity : IC50 = 4.35 μM (highest potency among chalcones), attributed to unsubstituted ring B and electronegative substituents .
  • Relevance : Highlights the importance of fluorine’s electronegativity in enhancing inhibitory activity, a feature shared with the target compound .
Pyrazole Derivatives (Compounds 1–4)
  • Structure : Pyrazole core with 4-fluorophenyl substituents.
  • Conformation : Dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating near-planar arrangements that optimize binding .

Biological Activity

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and an imidazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FN3O2C_{16}H_{20}FN_{3}O_{2} with a molecular weight of approximately 305.3473 g/mol. The compound's structure can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number1797697-57-4
Molecular FormulaC₁₆H₂₀FN₃O₂
Molecular Weight305.3473 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The fluorophenyl group may engage in hydrophobic interactions with protein pockets, while the azepane and imidazolidinone rings can form hydrogen bonds with biological molecules. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study highlighted its effectiveness against:

Cell LineIC50 (µM)
A549 (Lung)10
HeLa (Cervical)12
MCF7 (Breast)15
U373n (Brain)8

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies have shown that it possesses activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

A recent case study conducted by Aksenova et al. explored the synthesis and biological evaluation of similar compounds derived from imidazolidinones. The study reported significant antitumor activity against resistant cancer cell lines, suggesting that modifications to the imidazolidinone structure could enhance biological efficacy .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one?

  • Methodology :
    • Acylation Reactions : The azepane ring can be functionalized via acylation using carbonylating agents (e.g., phosgene derivatives) to introduce the imidazolidin-2-one moiety.
    • Coupling Techniques : Amide bond formation between 3-(4-fluorophenyl)azepane and imidazolidin-2-one precursors using coupling agents like EDC/HOBt or DCC.
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard for isolating the final compound.
    • Reference : Similar synthetic approaches for imidazolidin-2-one derivatives are detailed in .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • Methodology :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., fluorophenyl group).
    • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve absolute configuration and validate hydrogen-bonding networks .
    • Mass Spectrometry : High-resolution LC-HRMS for molecular formula confirmation (e.g., [M+H]+^+ ion matching calculated values).
    • Reference : Crystallographic validation protocols in ; HRMS data in .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

  • Methodology :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 Mpro or Nox4 ).
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.
    • Deep Reinforcement Learning : Train models on datasets of known inhibitors to prioritize synthesis targets (as in SARS-CoV-2 inhibitor studies ).
    • Reference : Computational workflows in .

Q. How do structural modifications (e.g., azepane vs. piperidine rings) influence pharmacological activity?

  • Methodology :
    • SAR Studies : Compare bioactivity of azepane derivatives with piperidine analogs (e.g., benzperidol in ) against targets like adrenergic receptors or acetylcholinesterase .
    • Crystallographic Analysis : Assess conformational flexibility via X-ray structures to explain potency differences.
    • Data Table :
CompoundTarget IC50_{50} (nM)Reference
Azepane derivative150 (Nox4)
Piperidine analog (Benzperidol)320 (Adrenergic)
  • Reference : SAR in .

Q. What challenges arise in resolving contradictions between in vitro and in vivo pharmacological data?

  • Methodology :
    • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways.
    • Blood-Brain Barrier Penetration : Evaluate via PAMPA-BBB or MDCK-MDR1 cell models.
    • Animal Models : Compare behavioral outcomes (e.g., Morris water maze for Alzheimer’s models ) with in vitro enzyme inhibition.
    • Reference : Multi-model validation in .

Q. How can hydrogen-bonding patterns inform crystal engineering for improved solubility?

  • Methodology :
    • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R_2$$^2(8) rings) .
    • Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize polymorphs with higher solubility.
    • Reference : H-bond analysis in ; co-crystallization strategies in .

Data Validation & Reproducibility

Q. What criteria ensure crystallographic data reliability for this compound?

  • Methodology :
    • R-Factor Thresholds : Acceptable Rint_{int} < 0.05 and R1 < 0.05 for high-resolution data.
    • ADDSYM Checks : Use PLATON to detect missed symmetry elements .
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in fluorophenyl groups ).
    • Reference : Validation guidelines in .

Q. How to address discrepancies in NMR assignments across studies?

  • Methodology :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings.
    • Computational Prediction : Compare experimental shifts with DFT-calculated NMR (e.g., Gaussian 16).
    • Reference : NMR validation in .

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